molecular formula C18H22N4O2S B5973435 N-[1-methyl-2-(2-thienyl)ethyl]-3-(1-piperidinylcarbonyl)-2-pyrazinecarboxamide

N-[1-methyl-2-(2-thienyl)ethyl]-3-(1-piperidinylcarbonyl)-2-pyrazinecarboxamide

Cat. No. B5973435
M. Wt: 358.5 g/mol
InChI Key: HUFOKNNLQMVDCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-methyl-2-(2-thienyl)ethyl]-3-(1-piperidinylcarbonyl)-2-pyrazinecarboxamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as THIP or gaboxadol, and it belongs to a class of drugs known as sedative-hypnotics.

Mechanism of Action

The exact mechanism of action of THIP is not fully understood. However, it is believed to act as a positive allosteric modulator of GABA-A receptors. This leads to an increase in the activity of GABA, a neurotransmitter that has inhibitory effects on the central nervous system.
Biochemical and Physiological Effects:
THIP has been shown to have a number of biochemical and physiological effects. It has been shown to increase the activity of GABA-A receptors, leading to an increase in the inhibitory effects of GABA on the central nervous system. This results in sedative, anxiolytic, and hypnotic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using THIP in lab experiments is its ability to selectively target GABA-A receptors. This allows researchers to study the effects of GABA-A receptor activation on the central nervous system in a controlled manner. However, THIP has a relatively short half-life, which can make it difficult to maintain consistent levels of the compound in the body over an extended period of time.

Future Directions

There are a number of future directions for research on THIP. One area of interest is the development of new drugs that target GABA-A receptors with greater selectivity and potency. Another area of interest is the investigation of the potential therapeutic applications of THIP in the treatment of neurological disorders such as epilepsy and insomnia. Additionally, further research is needed to fully understand the mechanism of action of THIP and its effects on the central nervous system.

Synthesis Methods

The synthesis of THIP involves the reaction of 2-chloro-3-(1-piperidinylcarbonyl)pyrazine with 2-thiophenemethylamine in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization or chromatography.

Scientific Research Applications

THIP has been extensively studied for its potential applications in scientific research. It has been shown to have anxiolytic, sedative, and hypnotic effects in animal models. THIP has also been investigated for its potential use in the treatment of various neurological disorders, including epilepsy and insomnia.

properties

IUPAC Name

3-(piperidine-1-carbonyl)-N-(1-thiophen-2-ylpropan-2-yl)pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S/c1-13(12-14-6-5-11-25-14)21-17(23)15-16(20-8-7-19-15)18(24)22-9-3-2-4-10-22/h5-8,11,13H,2-4,9-10,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUFOKNNLQMVDCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CS1)NC(=O)C2=NC=CN=C2C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(piperidine-1-carbonyl)-N-(1-thiophen-2-ylpropan-2-yl)pyrazine-2-carboxamide

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